molecular formula C6H12O4S B8494369 4,4,5,5-Tetramethyl-1,3,2-dioxathiolane 2,2-dioxide CAS No. 52393-63-2

4,4,5,5-Tetramethyl-1,3,2-dioxathiolane 2,2-dioxide

Cat. No.: B8494369
CAS No.: 52393-63-2
M. Wt: 180.22 g/mol
InChI Key: LIUXPCWTAWPQPM-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-1,3,2-dioxathiolane 2,2-dioxide is a useful research compound. Its molecular formula is C6H12O4S and its molecular weight is 180.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

52393-63-2

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

4,4,5,5-tetramethyl-1,3,2-dioxathiolane 2,2-dioxide

InChI

InChI=1S/C6H12O4S/c1-5(2)6(3,4)10-11(7,8)9-5/h1-4H3

InChI Key

LIUXPCWTAWPQPM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OS(=O)(=O)O1)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The parent compound 1,3,2-dioxathiolane 2,2-dioxide (ethylene cyclic sulfate) was prepared by Baker and Field from 1,2-dibromoethane and silver sulfate in 23% yield whereas the reaction failed with 1,2-dibromopropane (Baker, W., Field, F. B., J. Chem. Soc., 1932, 86). Alternatively, ethylene sulfate is obtained by the treatment of glycol diacetate with dimethyl sulfate (Breslow, D. S., Skolnik, H., In Heterocyclic Compounds Interscience: 1966, p1 and references cited therein). Unlike the synthesis of ethylene sulfite from ethylene glycol and thionyl chloride or ethylene oxide and sulfur dioxide (vide supra), the corresponding reaction with sulfuryl chloride or sulfur trioxide gave only low yields of ethylene sulfate. Thus, the treatment of ethylene glycol with sulfuryl chloride gave only 4% yield of ethylene sulfate (Pritchard, J. G.; Lauterbur, P. C., J. Am. Chem. Soc., 1961, 83, 2105). Several cyclic sulfates of sugars and other polyhydroxylated compounds have been prepared with sulfuryl chloride and pyridine (Bragg, P. D.; Jones, J. K. N.; Turner, J. C., Can. J. Chem., 1959, 37, 1412, and Jones, J. K. N.; Perry, M. B.; Turner, J. C., Can. J. Chem., 1960, 38, 1122), however, the reaction has never been clean and several side products were isolated. For example, D-mannitol and dulcitol yielded tetrachloro-substituted cyclic sulfates (Robertson, F. M.; Neish, A. C., Can. J Res. 1947, 25B, 491). This is apparently due to the chlorinating nature of sulfuryl chloride (Tewson, T. J., J. Org. Chem., 1983, 48, 3507, Tabushi, I.; Kitaguchi, H., In Synthetic Reagents, Pizey, J. S., Ed.; Ellis Horwood: Chichester, 1981, 4, 336). Similarly, the reaction of liquid sulfur trioxide with pinacolone gave only 36% yield of 4,4,5,5-tetramethyl-1,3,2-dioxathiolane 2,2-dioxide (Sheehan, J. C.; Zoller, U., J. Org. Chem., 1974, 39, 3415). Garner and Lucas prepared trans-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide by oxidizing the corresponding cyclic sulfite prepared from (R,R)-(-)-2,3-butanediol with calcium permanganate (Garner, H. K.; Lucas, H. J., J. Am. Chem. Soc., 1950, 72, 5497). The cis isomer was prepared using meso-2,3-butanediol (Robertson, F. M.; Neish, A. C., Can. J. Res., 1947, 25B,491, Lichtenberger, J.; Hinckey, J., Bull. Soc. Chim. Fr., 1961, 1495). Similarly, tetramethylene sulfate (Baker, W.; Burrow, B. F., J. Chem. Soc., 1961, 2257) and cyclohexane 1,2-cyclic sulfate (Brimacombe, J. S.; Foster, A. B.; Hanwek, E. B.; Overend, W. G.; Staceus, M., J. Chem. Soc., 1960, 201) were prepared by oxidizing the corresponding cyclic sulfites in moderate yield.
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cyclic sulfates
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sugars
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dulcitol
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tetrachloro-substituted cyclic sulfates
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